5-Methyl-8-oxa-2,5-diazaspiro[3.5]nonane

Lipophilicity Permeability ADME

Researchers often face supply chain delays and purity inconsistencies for novel spirocyclic scaffolds. This compound resolves that with a 98% purity specification and a solid physical form compatible with automated synthesis workflows. Key value points include: - A conformationally constrained spiro core with a LogP of -0.71, enhancing CNS penetration potential. - Consistent batch quality that reduces the need for post-purchase repurification. - Global availability as a stockable building block, ensuring reliable lead times for medicinal chemistry programs.

Molecular Formula C7H14N2O
Molecular Weight 142.20 g/mol
Cat. No. B13939806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-8-oxa-2,5-diazaspiro[3.5]nonane
Molecular FormulaC7H14N2O
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCN1CCOCC12CNC2
InChIInChI=1S/C7H14N2O/c1-9-2-3-10-6-7(9)4-8-5-7/h8H,2-6H2,1H3
InChIKeyGCFNMDGZTYVNME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-8-oxa-2,5-diazaspiro[3.5]nonane – Structure & Sourcing Overview


5-Methyl-8-oxa-2,5-diazaspiro[3.5]nonane (CAS 1532630‑01‑5) is a spirocyclic heterocycle with the formula C₇H₁₄N₂O and a molecular weight of 142.20 g mol⁻¹ . Its architecture fuses an azetidine and a morpholine ring through a shared quaternary carbon, placing nitrogen atoms at positions 2 and 5 and an oxygen at position 8. The methyl substituent on the endocyclic nitrogen at position 5 distinguishes it from the parent scaffold 8‑oxa‑2,5‑diazaspiro[3.5]nonane (C₆H₁₂N₂O, MW 128.17) . Like other members of the oxa‑diazaspiro family, the compound has been investigated for sigma‑receptor binding and vanin‑1 enzyme inhibition, and it serves as a conformationally constrained building block in medicinal‑chemistry programs [1][2].

1 N-methyl spirocyclic building block for medicinal chemistry libraries
2 Reported LogP shift (~0.6 units) may support CNS permeability screening
3 Solid form and 98% purity specification facilitate automated dispensing

Why the Parent Scaffold Cannot Replace the 5-Methyl Analog


Within the oxa‑diazaspiro[3.5]nonane class, even a single methyl group profoundly alters the physicochemical and pharmacological profile. The parent scaffold (CAS 1251712‑43‑2, MW 128.17) exhibits a calculated LogP of –1.3, whereas insertion of the N‑methyl group in the target compound shifts the LogP to –0.71, a difference of ≈0.6 log units . This change translates into a roughly four‑fold increase in theoretical membrane permeability and can significantly affect oral bioavailability and CNS penetration. Regioisomeric placement of the methyl group matters equally: 5‑Methyl‑2‑oxa‑5,8‑diazaspiro[3.5]nonane (CAS 1369103‑58‑1) is a yellow oil with a LogP that varies between –0.58 and –0.9 depending on the measurement method, and its physical state (oil vs. solid) can complicate automated weighing and formulation workflows . Because spirocyclic scaffolds are often used as three‑dimensional surrogates for planar heterocycles such as piperidine or morpholine, the precise position of the heteroatoms and substituents determines the exit vector angles and the compound’s fit within a binding pocket. Subtle variations in LogP, hydrogen‑bonding capacity, and steric bulk mean that in‑class compounds are not interchangeable; selecting the correct analog is essential for reproducing biology and pharmacokinetic behavior.

Lipophilicity difference
The parent scaffold (LogP −1.3) has one additional H-bond donor; the methylation gain of +0.59 log units may shift permeability and CNS exposure profiles.
Regioisomeric mismatch
5‑Methyl‑2‑oxa‑5,8‑diazaspiro isomer (oil, ≥95% purity) differs in oxygen placement and physical form, complicating automation and binding‑vector interpretation.
Conformational constraint sensitivity
Zero rotatable bonds in both scaffolds mean subtle heteroatom shifts can alter exit vectors; methyl position affects basicity and target engagement.

5-Methyl-8-oxa-2,5-diazaspiro[3.5]nonane vs. Closest Analogs


Lipophilicity Shift by N-Methylation

N‑Methylation of the spirocyclic azetidine nitrogen in 5‑methyl‑8‑oxa‑2,5‑diazaspiro[3.5]nonane increases the calculated LogP from –1.3 (parent scaffold ) to –0.71 (target compound ), a net gain of +0.59 log units. This difference is consistent with the well‑established contribution of an N‑methyl group to lipophilicity and predicts roughly a 3.9‑fold higher octanol–water partition coefficient.

Lipophilicity shift
Cross-study comparable
Δ LogP = +0.59
Target: −0.71 vs Parent: −1.3
Supports permeability screening context
Computed values; experimental LogP may differ
Lipophilicity Permeability ADME

Regioisomeric Purity Differences

Among commercially available methyl‑substituted oxa‑diazaspiro[3.5]nonane regioisomers, 5‑methyl‑8‑oxa‑2,5‑diazaspiro[3.5]nonane is offered at 98% purity by Leyan . In contrast, the regioisomer 5‑methyl‑2‑oxa‑5,8‑diazaspiro[3.5]nonane (CAS 1369103‑58‑1) is typically supplied at ≥95% purity from vendors such as AKSci and CymitQuimica . This 3‑percentage‑point difference in assay specification translates to a 60% lower nominal impurity burden (2% vs. 5%), which is critical for assays sensitive to trace contaminants.

Purity specification
Cross-study comparable
98% (target) vs ≥95% (regioisomer)
~60% lower nominal impurity burden
Reduces assay interference risk
Supplier-stated; batch verification recommended
Purity Procurement Reproducibility

TPSA and H-Bond Donor Comparison

The Leyan entry for 5‑methyl‑8‑oxa‑2,5‑diazaspiro[3.5]nonane reports a topological polar surface area (TPSA) of 24.5 Ų with exactly one hydrogen‑bond donor and three hydrogen‑bond acceptors . For comparison, the regioisomer 5‑methyl‑2‑oxa‑5,8‑diazaspiro[3.5]nonane also displays one donor and three acceptors, but its TPSA is typically reported as 24.5 Ų as well (Chem960) , indicating that the regioisomeric shift does not alter the overall polarity count. The parent scaffold carries two hydrogen‑bond donors (both secondary amines) and three acceptors , which elevates its TPSA and may reduce passive CNS permeability relative to the N‑methylated analog.

H-bond donor count
Cross-study comparable
1 donor (target) vs 2 donors (parent)
TPSA 24.5 Ų; acceptor count unchanged
May favor passive CNS penetration
Computed descriptors; in vivo correlation needed
Polar Surface Area Drug‑likeness CNS penetration

Conformational Rigidity of the Methyl-Locked Scaffold

The Leyan descriptor set for the target compound lists zero rotatable bonds . The regioisomer 5‑methyl‑2‑oxa‑5,8‑diazaspiro[3.5]nonane likewise possesses zero rotatable bonds . While both regioisomers share complete conformational restriction, the position of the methyl group on N‑5 vs. N‑8 alters the orientation of the basic nitrogen, which can influence the preferred binding pose when the scaffold is used as a piperidine or morpholine bioisostere. In a 2023 sigma‑receptor study, the related 2,7‑diazaspiro[3.5]nonane core demonstrated that subtle substituent shifts convert S1R agonists into antagonists [1], underscoring the importance of precise substitution.

Conformational rigidity
Class-level inference
0 rotatable bonds; oxygen at position 8
Regioisomer: oxygen at position 2
Predictable exit vector for bioisostere design
Binding pose depends on substitution pattern
Conformational restriction Ligand efficiency Docking

Biological Activity at Sigma-1 and Vanin-1 Receptors

The parent scaffold 8‑oxa‑2,5‑diazaspiro[3.5]nonane has been described as a precursor to vanin‑1 enzyme inhibitors, and the structurally related oxa‑diazaspiro family is claimed for sigma‑receptor‑mediated analgesia in patent CN108349998A [1]. In a 2023 study, 2,7‑diazaspiro[3.5]nonane derivatives achieved S1R Ki values as low as 2.7 nM, with functional profiles that switched from agonism to antagonism depending on peripheral substituents [2]. Although direct binding data for the 5‑methyl‑8‑oxa‑2,5‑diazaspiro isomer are not publicly disclosed, the class‑level SAR indicates that the N‑methyl group and the ring‑oxygen position are likely to be critical determinants of receptor subtype selectivity and intrinsic efficacy.

Biological activity
Class-level inference
Sigma-1/vanin-1 scaffold validation
No direct Ki/IC₅₀ reported for target compound
Supports tool compound exploration
Data from patent and analogue studies; requires target-specific validation
Sigma receptor Vanin‑1 Pain Kinase inhibition

Solid vs. Oil Physical Form

While the regioisomer 5‑methyl‑2‑oxa‑5,8‑diazaspiro[3.5]nonane is consistently described as a yellow oil , the target compound 5‑methyl‑8‑oxa‑2,5‑diazaspiro[3.5]nonane is handled as a solid by suppliers such as Leyan (though explicit form is not always stated, the MDL listing and storage conditions are consistent with a solid) . Solid free bases are generally easier to weigh accurately on automated platforms and avoid the viscosity‑related pipetting errors that can occur with oils. This practical difference can improve reproducibility in high‑throughput screening and parallel synthesis campaigns.

Physical form
Supporting evidence
Solid (target) vs yellow oil (regioisomer)
Qualitative difference in handling
Simplifies automated weighing
Inferred from supplier presentation; confirm lot-specific form
Physical form Automation Formulation

5-Methyl-8-oxa-2,5-diazaspiro[3.5]nonane – Key Applications


CNS-Penetrant Probe Design

Programs targeting central nervous system receptors (e.g., sigma‑1 or sigma‑2) where passive blood–brain barrier penetration is required. The target compound’s LogP of –0.71 and single hydrogen‑bond donor contrast with the parent scaffold’s two donors and lower LogP (–1.3), making the methylated derivative more likely to achieve brain exposure . The rigid spiro architecture further minimizes the entropic penalty upon binding, supporting fragment‑based or structure‑guided design efforts.

Conformationally Constrained Library Synthesis

Medicinal chemistry groups synthesizing spirocyclic libraries for kinase or GPCR targets benefit from the compound’s 98% purity specification, which reduces the need for post‑synthesis purification and minimizes by‑product contamination . The solid physical form is compatible with automated solid‑dispensing platforms, whereas the regioisomeric oil requires manual handling that introduces greater variability in multi‑well parallel synthesis .

Sigma Receptor and Vanin-1 SAR Studies

With class‑level validation of the oxa‑diazaspiro[3.5]nonane core for sigma‑receptor and vanin‑1 pharmacology, the 5‑methyl‑8‑oxa‑2,5‑diazaspiro isomer serves as a precise tool to probe the effect of N‑methylation on target affinity and selectivity . Because the oxygen atom resides at position 8 rather than position 2 as in the regioisomer, the scaffold presents a distinct hydrogen‑bond acceptor vector that can be exploited in structure‑based drug design to achieve selectivity over closely related receptor subtypes .

Morpholine and Piperidine Bioisostere Replacement

In lead optimization campaigns seeking to replace metabolically labile morpholine or piperidine rings, the 5‑methyl‑8‑oxa‑2,5‑diazaspiro[3.5]nonane scaffold provides a three‑dimensional, sp³‑rich alternative with zero rotatable bonds . The N‑methyl group not only increases metabolic stability relative to the unmethylated parent but also allows fine‑tuning of basicity (predicted pKa similar to the Boc‑protected analog, ≈7.83) , which can be critical for achieving the desired balance between potency and off‑target ion‑channel activity.

Application
Selection Property
Validation Focus
CNS penetrant probe design
Lipophilicity and H‑bond donor count
Brain permeability in model systems
Spirocyclic library synthesis
98% purity and solid physical form
Automated dispensing and low by‑product interference
Sigma receptor / vanin‑1 SAR
N‑methylation and oxygen placement
Target engagement and selectivity assays
Morpholine/piperidine bioisostere
Zero rotatable bonds and sp³ character
Binding entropy and off‑target profile
Quote Request

Request a Quote for 5-Methyl-8-oxa-2,5-diazaspiro[3.5]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.